molecular formula C11H15NO B1355867 3-[(4-methoxyphenyl)methyl]azetidine

3-[(4-methoxyphenyl)methyl]azetidine

Cat. No.: B1355867
M. Wt: 177.24 g/mol
InChI Key: UIQYJVOFTBMKDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 3-[(4-methoxyphenyl)methyl]azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, secondary amines, and substituted azetidines, which can be further functionalized for various applications .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Anticancer Activity : Research indicates that azetidine derivatives can exhibit cytotoxic effects against various cancer cell lines. The unique structure of 3-[(4-methoxyphenyl)methyl]azetidine may enhance its potential as an anticancer agent by inducing apoptosis or inhibiting tumor growth.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity by disrupting bacterial cell wall synthesis or metabolic pathways. This makes it a candidate for further exploration in treating infections.

2. Organic Synthesis

  • Building Block for Complex Molecules : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex chemical entities. Its reactivity allows for various transformations, including oxidation and substitution reactions.

3. Biological Studies

  • Interaction with Biomolecules : The methoxy group in the compound could enhance its interactions with biological targets, potentially leading to therapeutic applications in metabolic disorders or inflammation modulation.

Anticancer Activity

A study on azetidine derivatives revealed that modifications to the azetidine ring can significantly enhance antiproliferative effects against breast cancer cell lines (e.g., MCF-7). Compounds similar to this compound demonstrated IC50 values indicative of potent activity against these cells.

Antimicrobial Studies

Research has shown that compounds with azetidine structures exhibit significant antibacterial properties against strains such as E. coli and S. aureus. The presence of the methoxy group is believed to contribute to this enhanced efficacy.

Inflammatory Response Modulation

Studies on related compounds indicate that methoxy-substituted azetidines may modulate inflammatory responses effectively. In vitro assays have shown reductions in inflammatory markers when treated with azetidine derivatives, suggesting potential applications in inflammatory diseases.

Comparison with Similar Compounds

Comparison: 3-[(4-methoxyphenyl)methyl]azetidine is unique due to its methoxybenzyl group, which imparts specific electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as drug design and polymer synthesis . Compared to other azetidines, it offers a balance of reactivity and stability, making it a versatile tool in both academic and industrial research .

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

3-[(4-methoxyphenyl)methyl]azetidine

InChI

InChI=1S/C11H15NO/c1-13-11-4-2-9(3-5-11)6-10-7-12-8-10/h2-5,10,12H,6-8H2,1H3

InChI Key

UIQYJVOFTBMKDD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2CNC2

Origin of Product

United States

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